molecular formula C20H14FN3O2 B12216352 N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B12216352
M. Wt: 347.3 g/mol
InChI Key: BYNMLIZISICRDR-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, an oxadiazole ring, and a naphthylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via electrophilic aromatic substitution reactions, often using fluorobenzene as a starting material.

    Attachment of the Naphthylacetamide Moiety: The final step involves coupling the oxadiazole intermediate with a naphthylacetamide derivative, typically through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by occupying their active sites or alter receptor function by binding to receptor sites, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide
  • N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide
  • N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide

Uniqueness

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H14FN3O2

Molecular Weight

347.3 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C20H14FN3O2/c21-16-10-8-14(9-11-16)19-20(24-26-23-19)22-18(25)12-15-6-3-5-13-4-1-2-7-17(13)15/h1-11H,12H2,(H,22,24,25)

InChI Key

BYNMLIZISICRDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NON=C3C4=CC=C(C=C4)F

Origin of Product

United States

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